molecular formula C17H18N6O B2453470 1-phenethyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea CAS No. 2034612-33-2

1-phenethyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

Cat. No. B2453470
CAS RN: 2034612-33-2
M. Wt: 322.372
InChI Key: RWWWTADAYDNENG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenethyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a derivative of urea and triazole, which are known for their diverse biological activities.

Scientific Research Applications

Substituent Effects and Molecular Interactions

Substituent Effects on Pyridyl Ureas

The study of substituent effects on pyridyl ureas revealed insights into intramolecular hydrogen bonding and complexation with cytosine, demonstrating the impact of electron-withdrawing groups on binding affinities and the formation of specific conformers (Chia-Hui Chien et al., 2004).

Antimicrobial Applications

Synthesis and Antimicrobial Activity

Compounds similar to 1-phenethyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea have been synthesized and evaluated for their antimicrobial properties, indicating moderate activity in assays, suggesting potential applications in developing new antimicrobial agents (P. V. G. Reddy et al., 2003).

Catalysis and Molecular Assembly

Self-Assembled Molecular Prisms

Urea-functionalized molecular prisms have been developed for heterogeneous catalysis in water, showcasing the ability of these structures to enhance catalytic activities through the creation of confined nanospaces, demonstrating the potential for innovative catalytic systems (Prodip Howlader et al., 2016).

Environmental and Agricultural Applications

Microbial Degradation of Slow-Release Fertilizers

The study on the microbial degradation of methyleneureas (a related class of compounds) in slow-release fertilizers highlights the breakdown processes involving enzymes from soil microorganisms, providing insights into the environmental fate and agricultural applications of urea-based fertilizers (T. Jahns & H. Kaltwasser, 2000).

Molecular Structure and Reactivity

Synthesis and Characterization of Novel Compounds

The creation and study of new heterocyclic compounds containing a sulfonamido moiety, including urea derivatives, have shown promising antibacterial activities, indicating the significance of structural modification in enhancing biological properties (M. E. Azab et al., 2013).

Mechanism of Action

Target of Action

The primary target of this compound is the Adenosine A3 receptor (ADORA3) . This receptor is a part of the G protein-coupled receptor family and plays a crucial role in inhibiting adenylyl cyclase . It is involved in various diseases such as psoriasis and solid tumour/cancer .

Biochemical Pathways

The compound’s interaction with the Adenosine A3 receptor affects the pathways regulated by this receptor. The receptor is known to inhibit adenylyl cyclase, which plays a key role in the cAMP signaling pathway . The modulation of this pathway can have various downstream effects, influencing cellular processes like cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

1-(2-phenylethyl)-3-[(1-pyridin-3-yltriazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c24-17(19-10-8-14-5-2-1-3-6-14)20-11-15-13-23(22-21-15)16-7-4-9-18-12-16/h1-7,9,12-13H,8,10-11H2,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWWTADAYDNENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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